molecular formula C17H11N3O3S2 B2376434 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207016-75-8

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2376434
CAS No.: 1207016-75-8
M. Wt: 369.41
InChI Key: BNGRMACLVNRCOW-UHFFFAOYSA-N
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Description

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that combines chromenyl, thiazolyl, and thiophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the chromenyl-thiazole intermediate: This step involves the reaction of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the chromenyl-thiazole intermediate.

    Coupling with thiophenyl isocyanate: The chromenyl-thiazole intermediate is then reacted with thiophen-2-yl isocyanate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the chromenyl moiety.

    Substitution: Halogenated or nitro-substituted derivatives of the thiazole ring.

Scientific Research Applications

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenyl and thiazolyl moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGRMACLVNRCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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